Danusertib

Übersicht

Beschreibung

Danusertib ist ein potenter Inhibitor von Aurora-Kinasen, die essentielle Regulatoren der Zellteilung sind. Es ist bekannt für seine Fähigkeit, alle drei Mitglieder der Aurora-Kinase-Familie zu hemmen: Aurora A, Aurora B und Aurora C . This compound zeigt auch eine inhibitorische Aktivität gegen die Bcr-Abl-Tyrosinkinase, einschließlich ihrer multiresistenten T315I-Mutante . Diese Verbindung hat eine vielversprechende klinische Wirksamkeit in verschiedenen menschlichen Tumoren gezeigt und wird als potenzielle Behandlung für bestimmte Krebsarten untersucht .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten . Industrielle Produktionsmethoden können die Optimierung dieser Syntheserouten umfassen, um die Produktion zu skalieren und gleichzeitig die Qualität und Konsistenz der Verbindung zu erhalten .

Vorbereitungsmethoden

The synthesis of Danusertib involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .

Analyse Chemischer Reaktionen

Danusertib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu modifizieren.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.

Wissenschaftliche Forschungsanwendungen

Danusertib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: Als potenzieller Therapeutikum für die Behandlung verschiedener Krebsarten, einschließlich Leukämie, Eierstockkrebs und Melanom, untersucht

Industrie: In der Entwicklung neuer Krebstherapien und als Referenzverbindung in der Medikamentenentwicklung eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von Aurora-Kinasen hemmt, die für das ordnungsgemäße Fortschreiten der Mitose unerlässlich sind . Durch die Bindung an das aktive Zentrum dieser Kinasen verhindert this compound ihre Phosphorylierungsaktivität, was zu einem Zellzyklusarrest und Apoptose führt . Zusätzlich hemmt this compound die Bcr-Abl-Tyrosinkinase, einschließlich ihrer multiresistenten T315I-Mutante, die bei bestimmten Leukämiepatienten für Resistenz verantwortlich ist . Diese duale Hemmung macht this compound zu einem vielversprechenden Kandidaten für die Behandlung von Krebserkrankungen mit hohen Spiegeln an Aurora-Kinase- und Bcr-Abl-Aktivität .

Wirkmechanismus

Danusertib exerts its effects by inhibiting the activity of Aurora kinases, which are crucial for the proper progression of mitosis . By binding to the active site of these kinases, this compound prevents their phosphorylation activity, leading to cell cycle arrest and apoptosis . Additionally, this compound inhibits the Bcr-Abl tyrosine kinase, including its multidrug-resistant T315I mutant, which is responsible for resistance in certain leukemia patients . This dual inhibition makes this compound a promising candidate for the treatment of cancers with high levels of Aurora kinase and Bcr-Abl activity .

Vergleich Mit ähnlichen Verbindungen

Danusertib ist einzigartig in seiner Fähigkeit, alle drei Mitglieder der Aurora-Kinase-Familie sowie die Bcr-Abl-Tyrosinkinase zu hemmen . Ähnliche Verbindungen umfassen:

Alisertib: Ein Inhibitor der Aurora A-Kinase.

Barasertib: Ein Inhibitor der Aurora B-Kinase.

Biologische Aktivität

Danusertib, also known as PHA-739358, is a potent small-molecule inhibitor that targets all members of the Aurora kinase family (A, B, and C). These kinases play critical roles in cell division and are often overexpressed in various malignancies, making them attractive targets for cancer therapy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical and clinical studies, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of Aurora kinases, leading to:

- Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase by disrupting mitosis. This is evidenced by a significant increase in polyploid cells and a decrease in viable cells following treatment.

- Inhibition of Histone H3 Phosphorylation : The compound inhibits the phosphorylation of histone H3 at serine 10 (pH3S10), a critical event for chromosome condensation and segregation during mitosis. This inhibition serves as a potential biomarker for this compound's biological activity .

- Induction of Apoptosis : Studies have shown that this compound treatment leads to cleavage of PARP-1, indicating the induction of apoptosis in cancer cells .

Table 1: Summary of this compound Mechanisms

| Mechanism | Description |

|---|---|

| Cell Cycle Arrest | Induces G2/M phase arrest, leading to polyploidy |

| Histone H3 Inhibition | Reduces pH3S10 phosphorylation, disrupting chromosome dynamics |

| Apoptosis Induction | Promotes PARP-1 cleavage, signaling programmed cell death |

Preclinical Studies

This compound has shown promising results in various preclinical models:

-

Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) :

- In vitro studies demonstrated that this compound effectively inhibited cell proliferation in GEP-NET cell lines at nanomolar concentrations.

- In vivo studies using murine xenograft models revealed significant tumor growth reduction upon treatment with this compound, highlighting its potential as a therapeutic agent for advanced GEP-NETs .

- Other Cancer Types :

Table 2: Efficacy of this compound in Preclinical Models

| Cancer Type | Model Type | Efficacy Observed |

|---|---|---|

| Gastroenteropancreatic Neuroendocrine Tumors | In vitro/In vivo | Significant inhibition of growth |

| Pancreatic Cancer | Transgenic Models | Induction of apoptosis and cell cycle arrest |

| Ovarian Cancer | Xenograft Models | Reduction in tumor viability |

Clinical Studies

A Phase I dose-escalation study assessed the safety and tolerability of this compound in patients with advanced solid tumors. Key findings include:

- Safety Profile : this compound was generally well tolerated with manageable side effects.

- Pharmacokinetics : The drug exhibited favorable pharmacokinetic properties with significant antitumor activity observed in some patients.

- Biomarker Potential : The inhibition of pH3S10 was identified as a potential biomarker for monitoring this compound's biological activity .

Case Study Example

In one notable case from the clinical study, a patient with advanced pancreatic cancer showed a partial response to this compound treatment after several cycles. The patient experienced a marked reduction in tumor size and improvement in quality of life metrics. This case underscores the potential for this compound to provide clinical benefit in difficult-to-treat malignancies.

Eigenschaften

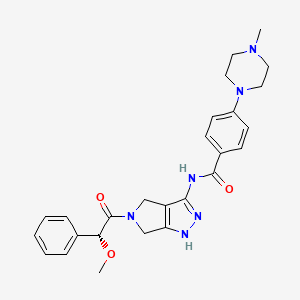

IUPAC Name |

N-[5-[(2R)-2-methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,23H,12-17H2,1-2H3,(H2,27,28,29,33)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFTZKGMDDZMJI-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)[C@@H](C5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301002864 | |

| Record name | N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827318-97-8 | |

| Record name | Danusertib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827318978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danusertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DANUSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3X659D0FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.